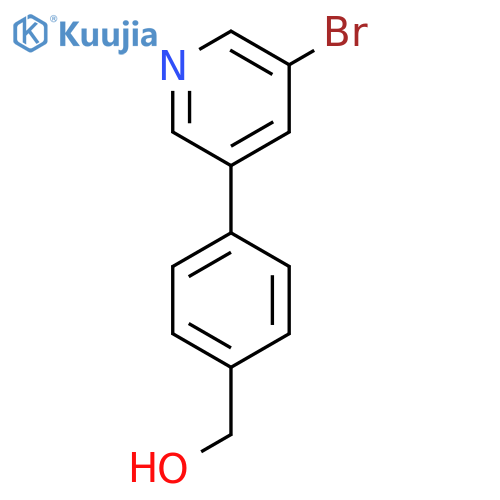

Cas no 1171896-44-8 ((4-(5-Bromopyridin-3-yl)phenyl)methanol)

1171896-44-8 structure

商品名:(4-(5-Bromopyridin-3-yl)phenyl)methanol

CAS番号:1171896-44-8

MF:C12H10BrNO

メガワット:264.1179022789

MDL:MFCD28338383

CID:5079192

(4-(5-Bromopyridin-3-yl)phenyl)methanol 化学的及び物理的性質

名前と識別子

-

- (4-(5-bromopyridin-3-yl)phenyl)methanol

- (4-(5-Bromopyridin-3-yl)phenyl)methanol

-

- MDL: MFCD28338383

- インチ: 1S/C12H10BrNO/c13-12-5-11(6-14-7-12)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2

- InChIKey: KEZDAEFCCNUMGV-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=CC(=C1)C1C=CC(CO)=CC=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 192

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 33.1

(4-(5-Bromopyridin-3-yl)phenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Advanced ChemBlocks | O29153-250MG |

(4-(5-Bromopyridin-3-yl)phenyl)methanol |

1171896-44-8 | 95% | 250MG |

$115 | 2023-09-15 | |

| Advanced ChemBlocks | O29153-5G |

(4-(5-Bromopyridin-3-yl)phenyl)methanol |

1171896-44-8 | 95% | 5G |

$820 | 2023-09-15 | |

| Advanced ChemBlocks | O29153-1G |

(4-(5-Bromopyridin-3-yl)phenyl)methanol |

1171896-44-8 | 95% | 1G |

$230 | 2023-09-15 | |

| abcr | AB517928-5g |

(4-(5-Bromopyridin-3-yl)phenyl)methanol; . |

1171896-44-8 | 5g |

€1089.50 | 2025-02-27 | ||

| abcr | AB517928-250mg |

(4-(5-Bromopyridin-3-yl)phenyl)methanol; . |

1171896-44-8 | 250mg |

€197.00 | 2025-02-27 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264417-500mg |

(4-(5-Bromopyridin-3-yl)phenyl)methanol |

1171896-44-8 | 95% | 500mg |

¥2503.00 | 2024-08-09 | |

| abcr | AB517928-500mg |

(4-(5-Bromopyridin-3-yl)phenyl)methanol |

1171896-44-8 | 500mg |

€299.60 | 2023-09-02 | ||

| abcr | AB517928-500 mg |

(4-(5-Bromopyridin-3-yl)phenyl)methanol |

1171896-44-8 | 500MG |

€299.60 | 2023-04-17 | ||

| abcr | AB517928-1g |

(4-(5-Bromopyridin-3-yl)phenyl)methanol; . |

1171896-44-8 | 1g |

€342.60 | 2025-02-27 | ||

| abcr | AB517928-1 g |

(4-(5-Bromopyridin-3-yl)phenyl)methanol |

1171896-44-8 | 1g |

€399.80 | 2023-04-17 |

(4-(5-Bromopyridin-3-yl)phenyl)methanol 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

1171896-44-8 ((4-(5-Bromopyridin-3-yl)phenyl)methanol) 関連製品

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1171896-44-8)(4-(5-Bromopyridin-3-yl)phenyl)methanol

清らかである:99%

はかる:1g

価格 ($):267.0